

Cellular Biomarker Modulation Profile of Fedratinib

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Compound Focus: Fedratinib

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Biomarker / Pathway	Experimental Modulation by Fedratinib	Experimental Context & Model	Comparative Notes
JAK2 & JAK2-V617F	Potent inhibition (IC ₅₀ ~3 nM for both) [1] [2].	Cell-free kinase activity assays [2].	35x more selective for JAK2 over JAK1; >300x over JAK3 [1] [2].
STAT Phosphorylation	Inhibits phosphorylation of STAT3 and STAT5 [3] [2] [4].	Cell models with active JAK2 or FLT3; BaF3 cell lines [3] [2] [4].	Core effect of JAK2 pathway inhibition.
FLT3	Inhibits mutant and wild-type FLT3 (IC ₅₀ ~15 nM) [1] [2].	Cell-free kinase activity assays [1].	Off-target effect; contribution to therapeutic efficacy in MF is unclear [2].
BRD4	Inhibitory activity (IC ₅₀ ~130 nM) [1] [2].	In vitro studies [1] [2].	Off-target effect; may synergistically block NF-κB and cytokine production [2].
TNF-α & NF-κB Signaling	Effective inhibition of these pro-inflammatory	RNAseq analysis of BaF3 JAK2-V617F cells	Associated with reduction of inflammatory cytokines.

Biomarker / Pathway	Experimental Modulation by Fedratinib	Experimental Context & Model	Comparative Notes
	pathways [4].	[4].	
Interferon Signaling	Inhibition observed in Ruxolitinib-resistant cells [4].	RNAseq analysis of Ruxolitinib-resistant BaF3 JAK2-V617F cells [4].	Suggests fedratinib maintains efficacy in resistant disease.

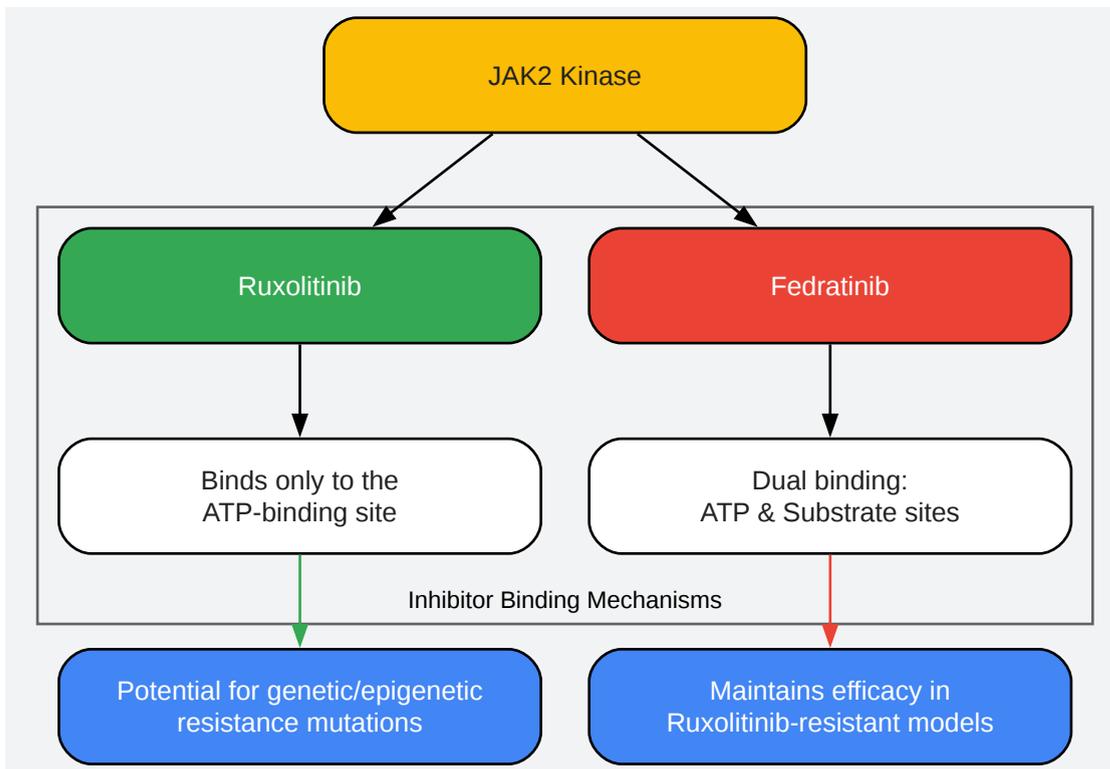
Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology from a key study investigating **fedratinib**'s mechanism of action in overcoming Ruxolitinib resistance [4].

- **Cell Lines:** BaF3 cell lines overexpressing human JAK2 wild-type (WT) or the JAK2 activating mutation V617F.
- **Induction of Resistance:** Ruxolitinib-resistant sub-lines were generated by incrementally exposing the parental BaF3 JAK2V617F cells to Ruxolitinib over 3 weeks, up to a concentration of IC₉₀.
- **Proliferation Assay:** Cell viability and proliferation were measured after 24-hour treatment with **Fedratinib** or Ruxolitinib using the CellTiter-Glo luminescent assay.
- **Biochemical Signaling Analysis:** Inhibition of JAK-STAT signaling was confirmed by measuring phosphorylation levels of STAT5 (p-STAT5) via immunoblotting.
- **Transcriptomic Analysis:** RNA sequencing (RNA-seq) was performed in triplicate on sensitive and resistant cell lines treated with DMSO (control), Ruxolitinib, or **Fedratinib** at two time points (6 and 15 hours). Pathway analysis on the RNA-seq data was conducted using Metacore.
- **Epigenetic & Genetic Analysis:** Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) and whole-genome sequencing were performed to investigate potential epigenetic and genetic drivers of resistance.

Mechanism of JAK2 Inhibition and Overcoming Resistance

Fedratinib's distinct mechanism of action is a key differentiator, explaining its activity in pre-treated patients.



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This distinct binding is supported by experimental data showing that **Fedratinib inhibited JAK-STAT signaling and cell proliferation in Ruxolitinib-resistant BaF3-JAK2V617F cells, whereas Ruxolitinib itself was no longer effective** [4]. Transcriptomic analysis further confirmed that in these resistant cells, **Fedratinib**, but not Ruxolitinib, effectively modulated key pathways like interferon signaling [4].

Future Research Directions

Current clinical research is exploring how to leverage **fedratinib's** unique profile in combination therapies. One promising area is its combination with immunotherapy, as **fedratinib's JAK2 selectivity appears to spare JAK1-dependent global T-cell function** to a greater extent than JAK1/2 inhibitors [3]. A phase II trial (FRACTION) is actively investigating the combination of **fedratinib** with the PD-1 inhibitor Nivolumab in myelofibrosis patients with a suboptimal response to prior JAK inhibitor therapy [3].

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